1-(1-Benzoylpiperidin-4-yl)-3,3-dimethylurea
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Overview
Description
1-(1-Benzoylpiperidin-4-yl)-3,3-dimethylurea is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzoyl group attached to the piperidine ring and a dimethylurea moiety
Preparation Methods
The synthesis of 1-(1-Benzoylpiperidin-4-yl)-3,3-dimethylurea involves several steps, starting from the appropriate piperidine derivative. One common synthetic route includes the reaction of 1-benzoylpiperidine with an isocyanate derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or tetrahydrofuran (THF) and may be catalyzed by a base like sodium hydride. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(1-Benzoylpiperidin-4-yl)-3,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, THF), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
1-(1-Benzoylpiperidin-4-yl)-3,3-dimethylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1-Benzoylpiperidin-4-yl)-3,3-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-(1-Benzoylpiperidin-4-yl)-3,3-dimethylurea can be compared with other piperidine derivatives, such as:
1-Benzylpiperidin-4-yl acetohydrazide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another piperidine derivative with unique pharmacological activities.
Properties
IUPAC Name |
3-(1-benzoylpiperidin-4-yl)-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17(2)15(20)16-13-8-10-18(11-9-13)14(19)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFHUOBMLJAJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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